4-(Bromomethyl)-2-chloro-1-(difluoromethoxy)benzene
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Overview
Description
4-(Bromomethyl)-2-chloro-1-(difluoromethoxy)benzene is an organic compound with the molecular formula C8H6BrClF2O It is a derivative of benzene, where the benzene ring is substituted with bromomethyl, chloro, and difluoromethoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-2-chloro-1-(difluoromethoxy)benzene typically involves multiple steps. One common method starts with the bromination of a suitable precursor, such as 4-difluoromethoxy-3-hydroxybenzaldehyde, followed by chlorination and subsequent bromomethylation. The reaction conditions often involve the use of reagents like bromine, chlorine, and bromomethylating agents under controlled temperatures and solvent conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on minimizing by-products and ensuring the safety and efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
4-(Bromomethyl)-2-chloro-1-(difluoromethoxy)benzene can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions, nucleophiles like amines or thiols are used.
Oxidizing Agents: Agents like potassium permanganate or chromium trioxide for oxidation.
Reducing Agents: Agents like lithium aluminum hydride for reduction.
Catalysts: Palladium catalysts for coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amine derivative, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
4-(Bromomethyl)-2-chloro-1-(difluoromethoxy)benzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of biologically active molecules, such as enzyme inhibitors or receptor modulators.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(Bromomethyl)-2-chloro-1-(difluoromethoxy)benzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The difluoromethoxy group can enhance the compound’s binding affinity and selectivity for its target, while the bromomethyl and chloro groups can influence its reactivity and stability .
Comparison with Similar Compounds
Similar Compounds
Bromobenzene: A simpler aryl bromide with a single bromine substituent.
Chlorobenzene: A benzene ring with a single chlorine substituent.
Difluoromethoxybenzene: A benzene ring with a difluoromethoxy substituent.
Uniqueness
4-(Bromomethyl)-2-chloro-1-(difluoromethoxy)benzene is unique due to the combination of its substituents, which confer distinct chemical properties. The presence of both bromomethyl and chloro groups allows for diverse reactivity, while the difluoromethoxy group enhances its potential for biological activity and stability .
Properties
IUPAC Name |
4-(bromomethyl)-2-chloro-1-(difluoromethoxy)benzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClF2O/c9-4-5-1-2-7(6(10)3-5)13-8(11)12/h1-3,8H,4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBFAPWCAAOFSBP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CBr)Cl)OC(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClF2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.48 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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